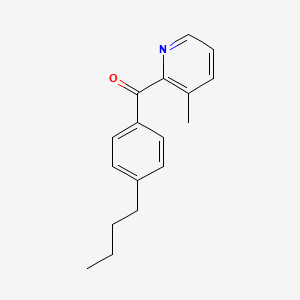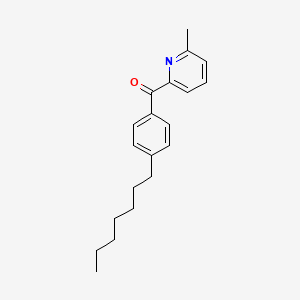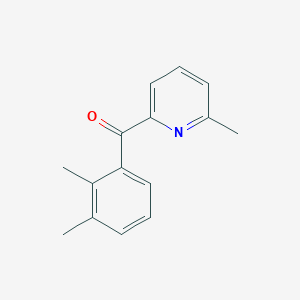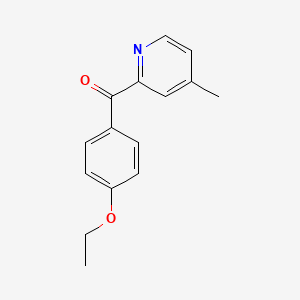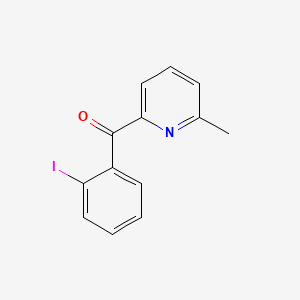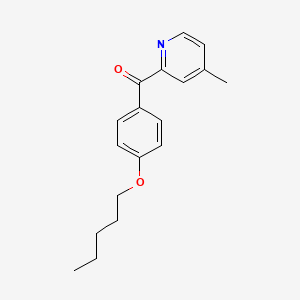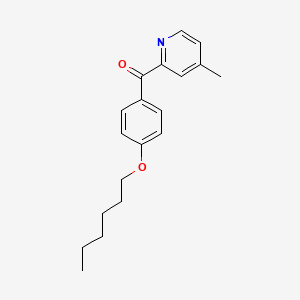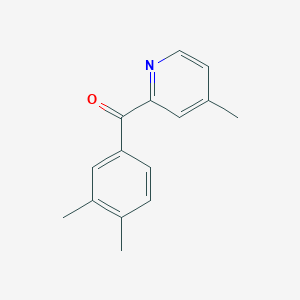
2-(3,4-Dimethylbenzoyl)-4-methylpyridine
説明
2-(3,4-Dimethylbenzoyl)-4-methylpyridine, also known as DMMP, is a pyridine derivative that has gained attention in scientific research due to its unique properties. DMMP is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. It has a molecular weight of 257.32 g/mol and a melting point of 80-82°C.
科学的研究の応用
Photochemical Dimerization
- Photochemical Dimerization Applications : Ultraviolet irradiation of certain pyridines, including 2-aminopyridine derivatives, can result in the formation of 1,4-dimers. This process and the resulting dimers' unique chemical and physical properties have implications in photochemistry and materials science (Taylor & Kan, 1963).
C-C Coupling in Organometallic Chemistry
- Organometallic Complexes Formation : Intramolecular C-C coupling involving N-bonded pyridines has been observed in the coordination sphere of Re(CO)3 fragments. This finding has potential applications in the synthesis of asymmetric, fac-capping tridentate ligands (Arevalo et al., 2017).
Antioxidant, Antitumor, and Antimicrobial Activities
- Biological Activities : Certain pyrazolopyridine derivatives have shown significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in pharmaceutical and medicinal chemistry (El‐Borai et al., 2013).
DNA-binding Behaviors
- DNA-binding in Biochemistry : Polypyridyl Ru(II) complexes, including those involving pyridines, have shown notable DNA-binding behaviors. This area of research is relevant for understanding the interactions of metal complexes with DNA and their potential applications in biochemistry and medicine (Xu et al., 2003).
Catalysis and Isotope Exchange
- H−D Exchange Catalysis : Research has demonstrated the use of palladium colloids in catalyzing H−D exchange between D2O and N-heterocyclic compounds, including pyridines. This has implications in chemical synthesis and isotope labeling (Guy & Shapley, 2009).
Electroluminescent Properties
- Electroluminescent Applications : Mono-cyclometalated Pt(II) complexes with certain pyridines have been studied for their electroluminescent properties. This research contributes to the development of materials for electronic and photonic devices (Ionkin et al., 2005).
Photocatalytic CO2 Reduction
- Photocatalytic Applications : Studies on Ru(II)-Re(I) binuclear complexes involving pyridines have shown improved photocatalytic activities in CO2 reduction. This research is significant in the field of sustainable energy and environmental chemistry (Gholamkhass et al., 2005).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, compounds with similar structures have been shown to inhibit monoamine transporters, particularly the serotonin transporter . This inhibition could lead to changes in neurotransmitter levels and subsequent alterations in cellular signaling.
Biochemical Pathways
For example, indole derivatives can affect pathways related to inflammation, cancer, HIV, and other diseases . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target proteins.
Pharmacokinetics
The molecular weight of the compound is 254281 , which suggests that it may have suitable properties for absorption and distribution in the body
将来の方向性
生化学分析
Biochemical Properties
2-(3,4-Dimethylbenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrifying bacteria, influencing their activity and diversity . The nature of these interactions often involves inhibition or activation of specific biochemical pathways, which can be crucial for understanding its role in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of ammonia-oxidizing bacteria and archaea, which are essential for nitrogen cycling in soil . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been observed to inhibit the activity of certain nitrifying bacteria, thereby affecting the nitrogen cycle . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound’s inhibitory effects on nitrifying bacteria can persist for several days, depending on the concentration used . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses can lead to more pronounced effects, including potential toxic or adverse effects. For instance, studies have shown that higher concentrations of the compound can significantly inhibit nitrification in soil, leading to changes in nitrogen availability . Understanding these dosage effects is crucial for determining safe and effective concentrations for use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it has been shown to affect the activity of enzymes involved in nitrogen cycling, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that influence its localization and accumulation. For instance, it has been observed to be distributed within soil microbial communities, affecting their activity and diversity . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within microbial cells, affecting their metabolic activity . Understanding these localization mechanisms is crucial for determining the compound’s mode of action.
特性
IUPAC Name |
(3,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-16-14(8-10)15(17)13-5-4-11(2)12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFNWRSOWJDNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222654 | |
| Record name | (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187165-63-4 | |
| Record name | (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



